

# 2-Bromobutanal chemical properties and structure

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An In-depth Technical Guide to 2-Bromobutanal: Chemical Properties and Structure

### Introduction

**2-Bromobutanal** is an alpha-haloaldehyde, an organic compound featuring a bromine atom on the carbon adjacent to the aldehyde functional group.[1] Its molecular formula is C4H7BrO.[1] This bifunctional nature—possessing both a reactive aldehyde group and a carbon-bromine bond susceptible to nucleophilic attack—makes it a versatile intermediate in organic synthesis. [2] It serves as a key building block for a variety of more complex molecules, including non-nucleoside antiviral and antitumor agents.[1] The compound is a colorless to pale-yellow liquid and is denser than water and insoluble in it.[1] Due to the presence of a stereocenter at the second carbon, **2-Bromobutanal** is a chiral molecule and can exist as two distinct enantiomers.[1]

# **Chemical and Physical Properties**

The key chemical and physical properties of **2-Bromobutanal** are summarized below. It is important to note that specific experimental values for properties like boiling and melting points are not consistently reported in publicly available literature.



Property	Value	Source
IUPAC Name	2-bromobutanal	[3]
Synonyms	2-bromo-butyraldehyde, α- Bromobutyraldehyde	[3]
Molecular Formula	C4H7BrO	[1][2][3]
Molecular Weight	151.00 g/mol	[1][2][3]
Canonical SMILES	CCC(C=O)Br	[3]
InChI	InChI=1S/C4H7BrO/c1-2- 4(5)3-6/h3-4H,2H2,1H3	[1][3]
InChIKey	HAIGSNHRJAADFJ- UHFFFAOYSA-N	[3]
CAS Number	24764-97-4	[3]
Appearance	Colorless to pale-yellow liquid	[1]
Solubility	Insoluble in water	[1]

## **Chemical Structure**

The structure of **2-Bromobutanal** consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-position (carbon 2).[1][4] The aldehyde group's carbonyl carbon is designated as carbon 1.[4]

Caption: Chemical structure of **2-Bromobutanal**.

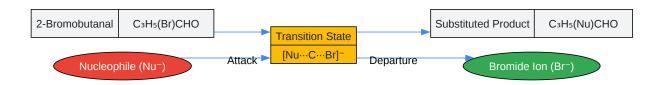
## **Reactivity and Key Reactions**

The reactivity of **2-Bromobutanal** is dominated by the two functional groups present: the aldehyde and the alkyl bromide.[2] The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, which significantly influences its chemical reactivity.[1]

## **Nucleophilic Substitution (SN2 Reaction)**



The carbon atom bonded to the bromine is electrophilic and highly susceptible to attack by nucleophiles.[5][6] Due to the nature of the C-Br bond, **2-Bromobutanal** readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[2][5] In this concerted, single-step mechanism, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion, which is a good leaving group.[5] This reaction proceeds with an inversion of stereochemistry at the chiral center.[2] The reactivity of **2-bromobutanal** in SN2 reactions is significantly higher than its chlorinated analogue, 2-chlorobutanal, because the C-Br bond is weaker than the C-Cl bond.[5]



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Caption: Generalized SN2 reaction pathway for **2-Bromobutanal**.

### **Other Reactions**

- Grignard Reagent Formation: When reacted with magnesium metal, 2-Bromobutanal can form a Grignard reagent, a potent nucleophile used for creating new carbon-carbon bonds.
   [1]
- Elimination Reactions: In the presence of a strong base, **2-Bromobutanal** can undergo an elimination reaction to form but-2-enal.[2]
- Aldehyde Reactions: The aldehyde group can undergo typical reactions such as nucleophilic addition.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and reactions of **2-Bromobutanal** are not extensively published. However, a generalized protocol for a common application, nucleophilic substitution, can be illustrative.



# Illustrative Protocol: Nucleophilic Substitution with Azide

This protocol provides a representative workflow for the substitution of the bromide in **2-Bromobutanal** with an azide group to form 2-azidobutanal. This procedure should be adapted based on specific laboratory safety standards and reaction scale.

Objective: To demonstrate a typical SN2 reaction using **2-Bromobutanal**.

#### Materials:

- 2-Bromobutanal
- Sodium azide (NaN₃)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether (or other suitable extraction solvent)
- Water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Equipment:

- · Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Condenser
- Separatory funnel
- Rotary evaporator

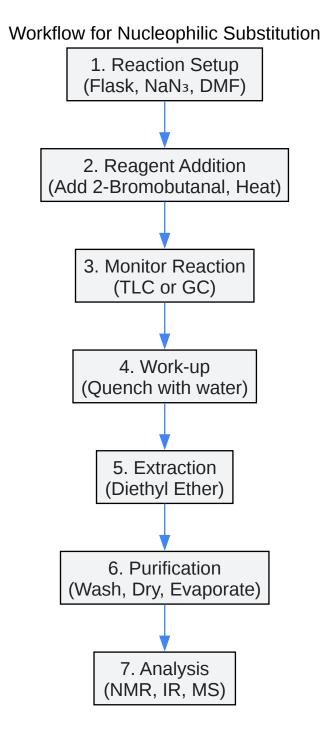


Standard laboratory glassware

#### Procedure:

- Reaction Setup: In a chemical fume hood, charge a dry round-bottom flask with sodium azide and anhydrous DMF. Stir the mixture to ensure dispersion.
- Reagent Addition: Add 2-Bromobutanal to the flask. Heat the mixture (e.g., to 50-60 °C) with continuous stirring.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether (3x volume).
- Purification: Combine the organic layers and wash with brine. Dry the combined organic
  phase over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using
  a rotary evaporator.
- Analysis: Analyze the final product, 2-azidobutanal, for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.





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Caption: Experimental workflow for a representative SN2 reaction.

# **Spectroscopic Characterization**



While specific, authenticated spectra for **2-Bromobutanal** are not readily available in the cited literature, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR Spectroscopy: The spectrum would be expected to show a distinct signal for the aldehydic proton (CHO) in the 9-10 ppm region. Other signals would include multiplets for the CHBr, CH<sub>2</sub>, and CH<sub>3</sub> groups, with chemical shifts and splitting patterns determined by their neighboring protons.
- 13C NMR Spectroscopy: A signal for the carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically >190 ppm). Signals for the other three carbon atoms would appear at higher field strengths.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aldehyde would be prominent, typically appearing around 1720-1740 cm<sup>-1</sup>. A C-H stretch for the aldehyde group would also be visible around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak. Due to the
  presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion
  peak would be observed, corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes.

## Safety and Handling

**2-Bromobutanal** is classified as an irritant.[1] As with other aldehydes, it can cause irritation to the skin, eyes, and respiratory system.[1] Similar to other organic bromides, it may be toxic if inhaled, ingested, or absorbed through the skin.[1] Proper handling in a well-ventilated chemical fume hood is essential. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

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